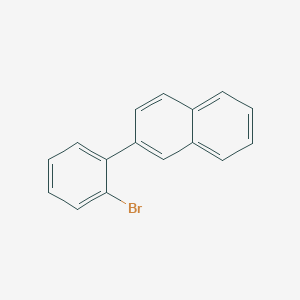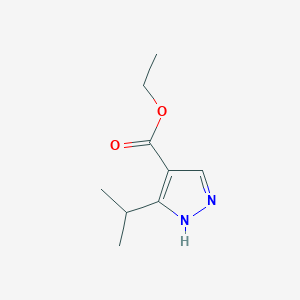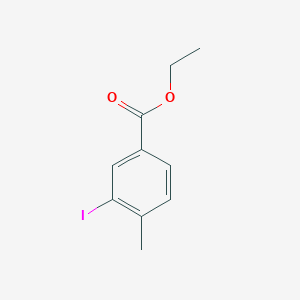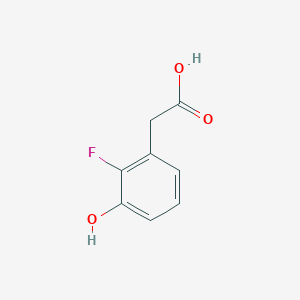
2-(2-Bromophenyl)naphthalene
Vue d'ensemble
Description
“2-(2-Bromophenyl)naphthalene” is a synthetic organic compound with the chemical formula C16H11Br . It belongs to the class of aromatic hydrocarbons.
Molecular Structure Analysis
The molecular structure of “2-(2-Bromophenyl)naphthalene” is represented by the InChI code: 1S/C16H11Br/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H . The molecular weight of this compound is 283.17 .
Physical And Chemical Properties Analysis
“2-(2-Bromophenyl)naphthalene” is a solid substance . It has a predicted boiling point of 382.4±11.0 °C and a predicted density of 1.381±0.06 g/cm3 .
Applications De Recherche Scientifique
Synthesis Techniques
- A method using CuCN-mediated cyclization of 4-(2-bromophenyl)-2-butenoates has been developed to efficiently synthesize substituted naphthalene amino esters, including phenanthrene aromatic structural units. This one-pot cascade cyclization involves isomerization of olefin, intramolecular C-C bond cyclization, and aromatization (Reddy et al., 2013).
Environmental Impact Studies
- Research on brominated hydrocarbons like 2-bromophenol, which may form brominated dioxins, has shown the formation of various hazardous combustion byproducts, including naphthalene and bromonaphthalene, through pyrolytic thermal degradation. This study is crucial for understanding the environmental impact of these substances (Evans & Dellinger, 2003).
Pharmaceutical and Chemical Applications
- The Pd-catalyzed cascade reaction of modified Baylis–Hillman adducts with 2-bromophenyl acetonitrile moiety has been used to create poly-substituted naphthalene derivatives. This involves a sequential process of 5-exo-carbopalladation, C(sp3)–H activation to cyclopropane, ring-opening, and aromatization (Kim et al., 2010).
- Another study involves the synthesis of bromo-substituted naphthalene dianhydride derivatives. These compounds are important precursors in materials and supramolecular chemistry (Ping, 2012).
Fluorescence and Imaging Studies
- o-Phenylazonaphthol (o-PAN) derivatives, including bromo-substituted compounds, have been synthesized to investigate their fluorogenic behaviors. These compounds exhibit aggregation-induced emission (AIE) and are suitable for sensing and two-photon cell imaging applications (Yoon et al., 2019).
Atmospheric Chemistry
- The kinetics and products of gas-phase reactions of OH radicals and N2O5 with naphthalene, including the formation of 1- and 2-nitronaphthalene, have been studied. This is vital for understanding the atmospheric chemistry and removal processes of such compounds (Atkinson et al., 1987).
Ionic Liquid Applications
- The use of ionic liquid halide nucleophilicity for cleaving ethers, as a green protocol for regenerating phenols from ethers,has been explored using bromide ion in the form of ionic liquid. This method demonstrates the potential for environmentally friendly chemical processes involving compounds like 2-(2-Bromophenyl)naphthalene (Boovanahalli et al., 2004).
Catalytic Reactions
- Research on Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids producing indenones highlights the utility of bromophenyl compounds in complex catalytic processes. These reactions are significant for the synthesis of various organic compounds, including naphthalene derivatives (Harada et al., 2007).
Anaerobic Degradation Studies
- The anaerobic degradation of naphthalene by a sulfate-reducing culture has been studied, with implications for bioremediation and environmental cleanup. This research is crucial for understanding the microbial degradation pathways of aromatic hydrocarbons (Meckenstock et al., 2000).
Dye and Sensor Development
- Bromine substituted aminonaphthoquinone ligands have been synthesized and characterized, demonstrating applications in dye and sensor development. These compounds show promise in detecting metal ions and other chemical species (Agarwal et al., 2016).
Material Science and Organic Synthesis
- The synthesis of benzo[b]naphtho[2,3-d]furan-6,11-diones and related compounds using 2-phenylnaphthalene-mediated synthesis demonstrates the versatility of bromophenyl naphthalenes in organic synthesis, with potential applications in material science (Martínez et al., 2005).
Thermotropic Dendrimers
- The synthesis of AB2 monomers for the development of thermotropic dendrimers, using bromo-substituted naphthalene derivatives, has been explored. This research contributes to advancements in the field of macromolecular chemistry (Percec et al., 1994).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
2-(2-bromophenyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESUFNSEOLEPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)






